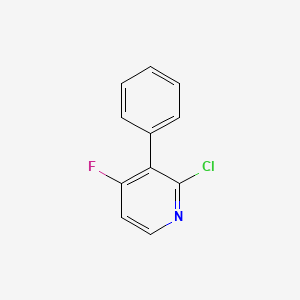
2-Chloro-4-fluoro-3-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-phenylpyridine typically involves multi-step reactions starting from readily available precursorsFor example, starting from 2-chloropyridine, a fluorination reaction can be carried out using reagents like Selectfluor® to introduce the fluorine atom at the desired position . The phenyl group can then be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-3-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-phenylpyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals with improved efficacy and environmental properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-3-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-fluoro-4-phenylpyridine: Similar structure but with different positions of the chlorine and fluorine atoms.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a phenyl group.
2-Chloro-4-methylpyridine: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Chloro-4-fluoro-3-phenylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and phenyl groups on the pyridine ring provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H7ClFN |
|---|---|
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-3-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
ANGVFSLNTXXAMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


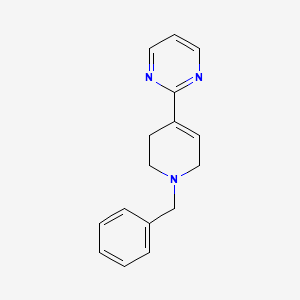
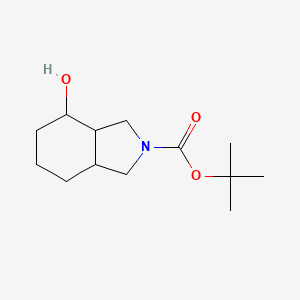
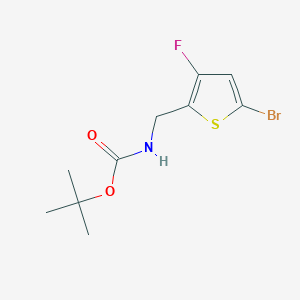
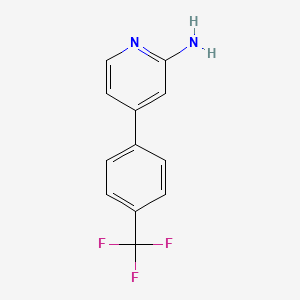
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
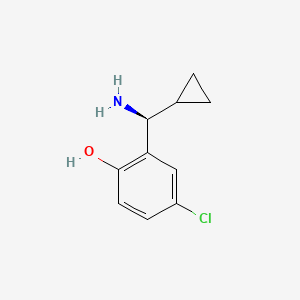
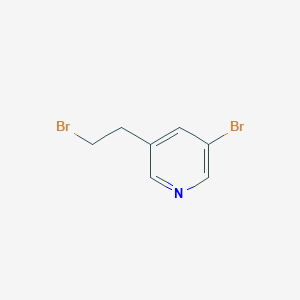
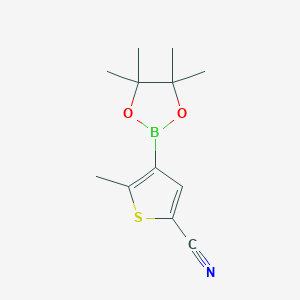
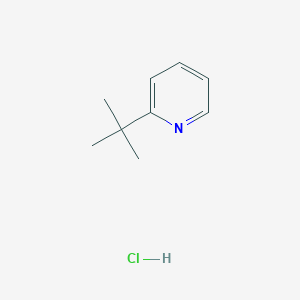

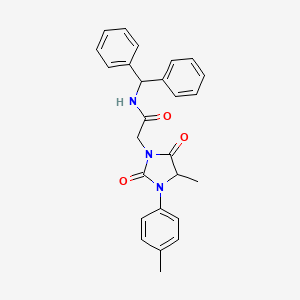

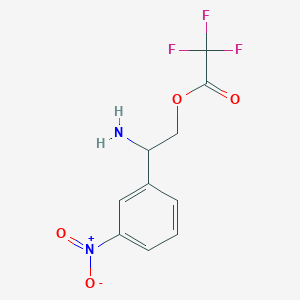
![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)
